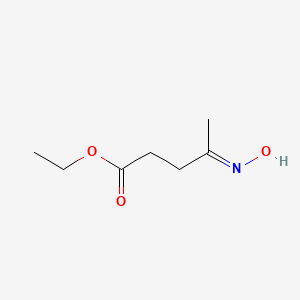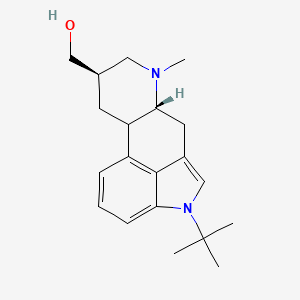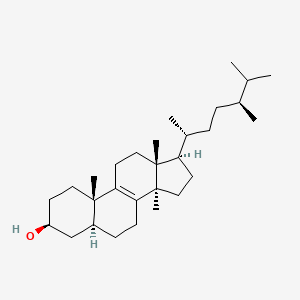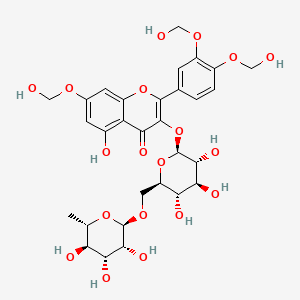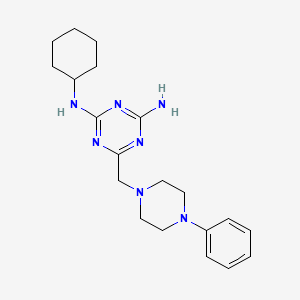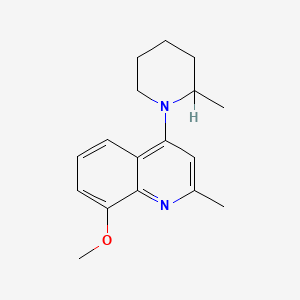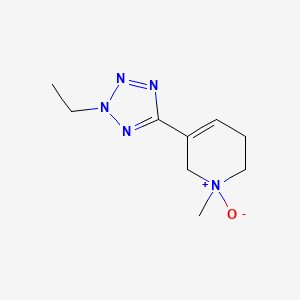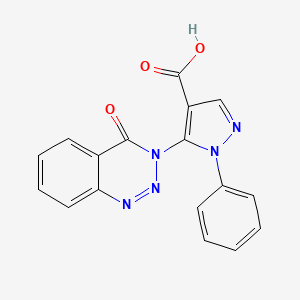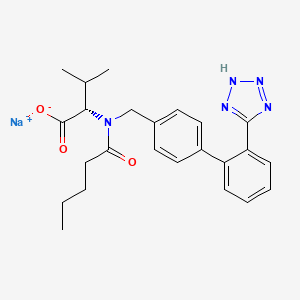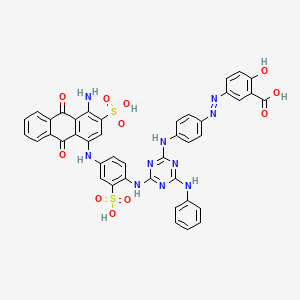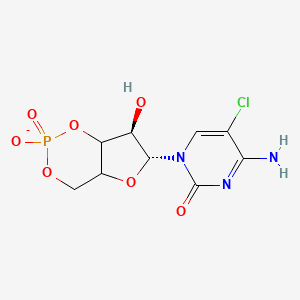
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with fluoro, phenoxy, and propoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The exact molecular targets and pathways can vary depending on the application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-fluoro-2-methyl-: A simpler compound with a similar fluoro substitution but lacking the phenoxy and propoxy groups.
Phenylacetone: Another benzene derivative with different functional groups, used in different applications.
Uniqueness
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- is unique due to its complex structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized research and industrial applications.
Propiedades
Número CAS |
83492-93-7 |
|---|---|
Fórmula molecular |
C23H23FO2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-fluoro-4-[(2-methyl-2-phenylpropoxy)methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C23H23FO2/c1-23(2,19-9-5-3-6-10-19)17-25-16-18-13-14-21(24)22(15-18)26-20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3 |
Clave InChI |
ZSGRBTITOPZTOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


